1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-2-(methylamino)propan-1-one hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an aminophenyl group and a methylamino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroacetophenone and methylamine.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting 4-aminophenylpropanone is then reacted with methylamine under acidic conditions to form the final product, 1-(4-aminophenyl)-2-(methylamino)propan-1-one.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors for the methylation step to enhance efficiency and yield.
Purification: Using crystallization and recrystallization techniques to obtain high-purity hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Quinones and other oxidized compounds.
Reduction Products: Secondary amines and fully reduced hydrocarbons.
Substitution Products: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
- 1-(4-aminophenyl)-2-(ethylamino)propan-1-one hydrochloride
- 1-(4-aminophenyl)-2-(dimethylamino)propan-1-one hydrochloride
- 1-(4-aminophenyl)-2-(isopropylamino)propan-1-one hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the nature of the amino substituent (methyl, ethyl, dimethyl, isopropyl).
- Unique Properties: 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride is unique due to its specific methylamino group, which may confer distinct pharmacological or chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2680532-05-0 |
---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.